N(6)-Benzoyl-5'-O-(4,4'-Dimethoxy Trityl)-2'-Deoxy Adenosine (Dmt-Da-Bz)
CAS No.:
Cat. No.: VC17972158
Molecular Formula: C38H35N5O6
Molecular Weight: 657.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H35N5O6 |
|---|---|
| Molecular Weight | 657.7 g/mol |
| IUPAC Name | N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
| Standard InChI | InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-32-31(44)21-33(49-32)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32-,33-/m1/s1 |
| Standard InChI Key | LPICNYATEWGYHI-WRVRXEDSSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O |
Introduction
Chemical Structure and Molecular Properties
Molecular Composition and Identifiers
Dmt-Da-Bz is characterized by its dual protective groups: a 4,4'-dimethoxytrityl (DMT) moiety at the 5'-hydroxyl and a benzoyl group at the N6 position of the adenine base. These modifications stabilize the nucleoside during phosphoramidite-based oligonucleotide synthesis, preventing undesired side reactions. The compound’s chemical identifiers include:
| Property | Value |
|---|---|
| CAS Number | 64325-78-6 |
| Molecular Formula | |
| Molecular Weight | 657.71 g/mol |
| Synonyms | DMT-Bz-dA, N6-Bz-DMT-dA |
The DMT group is photolabile, allowing selective deprotection under acidic conditions (e.g., 3% trichloroacetic acid), while the benzoyl group requires basic treatment (e.g., aqueous ammonia) for removal .
Structural Features and Protective Group Dynamics
The spatial arrangement of Dmt-Da-Bz ensures compatibility with automated synthesizers. The bulky DMT group at the 5' position sterically hinders premature coupling, ensuring sequential nucleotide addition. Meanwhile, the N6-benzoyl modification prevents base-mediated side reactions, such as depurination, during prolonged synthesis cycles. Comparative studies indicate that the benzoyl group’s electron-withdrawing properties enhance the stability of the glycosidic bond, reducing unintended cleavage by 15–20% compared to acetyl-protected analogs.
Synthesis and Production
Stepwise Synthesis Process
The synthesis of Dmt-Da-Bz involves two primary steps:
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5'-DMT Protection: Treatment of 2'-deoxyadenosine with 4,4'-dimethoxytrityl chloride in anhydrous pyridine yields the 5'-DMT-protected intermediate. This reaction typically achieves 85–90% efficiency under inert atmospheres.
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N6-Benzoylation: The intermediate is reacted with benzoyl chloride in tetrahydrofuran (THF) using dimethylaminopyridine (DMAP) as a catalyst. This step proceeds at room temperature for 12–16 hours, yielding Dmt-Da-Bz with >95% purity after column chromatography .
Optimization and Yield Considerations
Critical parameters include reaction temperature, solvent polarity, and catalyst concentration. For instance, increasing DMAP loading from 0.1 to 0.3 equivalents improves benzoylation yields by 12%, though excess catalyst can lead to O-benzoylation byproducts. Final purification via silica gel chromatography (eluent: 5–10% methanol in dichloromethane) isolates the product with ≤0.5% impurity levels, as confirmed by HPLC.
Applications in Oligonucleotide Synthesis
Role in Solid-Phase DNA Synthesis
Dmt-Da-Bz is a precursor to phosphoramidite derivatives used in automated DNA synthesizers. The 5'-DMT group enables iterative coupling cycles by temporarily blocking the 5'-hydroxyl, while the benzoyl group stabilizes the adenine base during prolonged exposure to acidic and oxidative conditions. Oligonucleotides synthesized using Dmt-Da-Bz exhibit 99.5% coupling efficiency per cycle, critical for constructing long (>100-mer) sequences .
Impact on Gene Therapy and Diagnostics
Dmt-Da-Bz-derived oligonucleotides are integral to antisense therapies targeting mRNA in diseases like Duchenne muscular dystrophy. For example, phosphorothioate-modified antisense oligonucleotides (ASOs) incorporating this nucleoside show enhanced nuclease resistance, extending their half-life in serum by 3–5 hours compared to unmodified counterparts. In diagnostics, probes synthesized with Dmt-Da-Bz enable high-fidelity detection of single-nucleotide polymorphisms (SNPs) via fluorescence-based assays .
Research Insights and Technological Advancements
Mechanochemical Synthesis Approaches
A 2020 study demonstrated the use of Dmt-Da-Bz in solvent-free DNA synthesis via ball milling. This method reduced reaction times by 40% and eliminated toxic solvent waste, achieving 92% yield for a 20-mer oligonucleotide . The mechanochemical approach preserved the integrity of the DMT and benzoyl groups, confirming their robustness under shear stress.
Stability and Efficiency in Oligonucleotide Assembly
Comparative Analysis with Analogous Compounds
Dmt-Da-Bz vs. Phenoxyacetyl-Protected Analogs
While phenoxyacetyl groups offer faster deprotection (4 hours vs. 16 hours for benzoyl), they reduce oligonucleotide solubility in organic solvents by 20–25%, complicating large-scale synthesis. Conversely, Dmt-Da-Bz balances deprotection kinetics and solubility, making it preferable for high-throughput applications.
Future Directions in Research and Applications
Ongoing research explores Dmt-Da-Bz in CRISPR guide RNA synthesis and mRNA vaccine production. Innovations in enzymatic DNA synthesis may leverage its protective groups to reduce enzyme inhibition, potentially revolutionizing scalable oligonucleotide manufacturing.
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